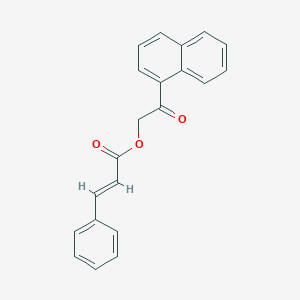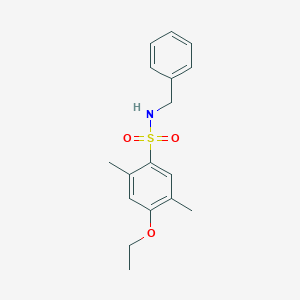
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group on the benzene ring, along with a dipropylsulfonamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 5-chloro-2-methoxy-4-methylbenzenesulfonamide, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Alkylation: The amino group is alkylated with propyl bromide in the presence of a base such as potassium carbonate to form the dipropylamino derivative.
Sulfonation: Finally, the compound is sulfonated using chlorosulfonic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and improved safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. This leads to the inhibition of the enzyme, disrupting the synthesis of folic acid in microorganisms and exerting an antimicrobial effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is similar in structure but has different substituents on the benzene ring.
5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide: Another similar compound with a nitro group instead of a methyl group.
Uniqueness
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is unique due to the presence of the dipropylsulfonamide moiety, which imparts distinct chemical and biological properties. Its specific substitution pattern on the benzene ring also contributes to its unique reactivity and applications.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3S/c1-5-7-16(8-6-2)20(17,18)14-10-12(15)11(3)9-13(14)19-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZXPHAXLHQQFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[([1,1'-Biphenyl]-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B497479.png)








![1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497491.png)
